Predicted Lipophilicity (LogP)
The predicted octanol-water partition coefficient (LogP) is a key descriptor for predicting a compound's solubility and permeability. N-[(5-Chloro-2-thienyl)carbonyl]glycine has a predicted LogP value of 1.8 [1]. While not a direct comparative measurement, this value differentiates it from non-halogenated analogs; the introduction of a chlorine atom onto the thiophene ring is expected to significantly increase lipophilicity compared to the parent N-(thiophene-2-carbonyl)glycine. This difference in physicochemical property can influence reaction kinetics in downstream syntheses and the behavior of the final oxazolone products in biological assays.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.8 [1] |
| Comparator Or Baseline | N-(thiophene-2-carbonyl)glycine (unsubstituted analog) |
| Quantified Difference | Increase in LogP expected due to the addition of a chlorine atom. |
| Conditions | Calculated/predicted property. |
Why This Matters
A higher LogP for the target compound indicates increased lipophilicity compared to the unsubstituted analog, which can affect the compound's handling in organic synthesis and the pharmacokinetic properties of derived final products.
- [1] Molaid. (n.d.). N-[(5-氯-2-噻吩基)羰基]甘氨酸 | 873009-45-1. Retrieved from https://www.molaid.com/MS_107466 View Source
